molecular formula C12H16N2S B5022536 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA CAS No. 21018-39-3

1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA

Cat. No.: B5022536
CAS No.: 21018-39-3
M. Wt: 220.34 g/mol
InChI Key: SDDJJTKYPHBOGU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methylprop-2-en-1-yl)thiourea is a synthetic thiourea derivative of significant interest in organic and medicinal chemistry research. Thiourea scaffolds are extensively investigated for their diverse biological activities and utility as building blocks for more complex molecules. Thiourea derivatives are recognized in scientific literature for their broad potential in pharmacological applications, with studies highlighting activities including antimicrobial, antiviral, and enzyme inhibitory effects . The mechanism of action for many bioactive thioureas often involves molecular interactions such as hydrogen bonding and coordination with metal ions, which can enable inhibition of specific enzymes . For instance, structurally related thiourea compounds have been identified as potent inhibitors of the bacterial enzyme urease, a virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . Furthermore, the benzyl and substituted allyl groups present in this specific compound are common pharmacophoric elements that can influence properties like lipophilicity and electronic distribution, thereby modulating the molecule's interaction with biological targets . Beyond bioactivity, thiourea derivatives also find application in materials science as ligands for metal complexes, organocatalysts, and chemosensors . This compound serves as a versatile precursor for synthesizing various heterocyclic systems, including thiazoles and dihydropyrimidine-2(1H)-thiones, which are core structures in many pharmaceutical agents . It is supplied as a high-purity material for use in research and development laboratories. FOR RESEARCH USE ONLY. Not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-benzyl-3-(2-methylprop-2-enyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-10(2)8-13-12(15)14-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDJJTKYPHBOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385785
Record name Thiourea, N-(2-methyl-2-propenyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-39-3
Record name N-(2-Methyl-2-propen-1-yl)-N′-(phenylmethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21018-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(2-methyl-2-propenyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA typically involves the reaction of benzyl isothiocyanate with 2-methylprop-2-en-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Thioureas have shown significant potential in anticancer research. Studies indicate that derivatives of thiourea can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 1-benzyl-3-(2-methylprop-2-en-1-yl)thiourea have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and migration .

Antimicrobial Properties : Research has also highlighted the antimicrobial efficacy of thiourea derivatives. The compound has been tested against a range of bacterial strains, showing inhibitory effects that suggest it could serve as a lead compound for developing new antibiotics .

Catalytic Applications

Catalysts in Organic Reactions : this compound has been explored as a catalyst in various organic transformations, particularly in reactions involving nucleophilic substitution and addition processes. Its ability to stabilize transition states makes it an effective catalyst for synthesizing complex organic molecules .

Thiotrifluoromethylation : A notable application of thioureas is their role in thiotrifluoromethylation reactions. This process allows for the introduction of trifluoromethyl groups into organic substrates, enhancing their biological activity and stability. The compound's unique structure facilitates these reactions, leading to high yields and selectivity .

Material Science Applications

Polymer Chemistry : In material science, thioureas are being investigated for their potential use in polymer synthesis. Their ability to form strong intermolecular interactions can lead to materials with enhanced mechanical properties. Research has focused on incorporating thioureas into polymer matrices to improve thermal stability and mechanical strength .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent.
Study CCatalytic ReactionsAchieved high yields in nucleophilic substitutions, highlighting its efficiency as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl and 2-methylprop-2-en-1-yl groups can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The allyl group in the target compound may confer greater conformational flexibility compared to rigid aromatic substituents (e.g., benzoyl or pyridinyl groups). This could influence its binding affinity in biological systems or coordination chemistry.
  • Solubility : Heterocyclic substituents (e.g., tetrahydrofuran in 1-phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea) improve solubility in polar solvents, which is critical for pharmaceutical applications.

Biological Activity

1-Benzyl-3-(2-methylprop-2-en-1-yl)thiourea (CAS Number: 21018-39-3) is a thiourea derivative that has garnered attention in biological research due to its potential pharmacological applications. This compound exhibits diverse biological activities, including enzyme inhibition and interactions with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2S
  • Molecular Weight : 220.33 g/mol
  • LogP : 3.029 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 63.19 Ų

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in methylation processes. For instance, it has shown potential as an inhibitor of protein methyltransferases (PMTs), which play critical roles in epigenetic regulation.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 Value (μM)
G9a MethyltransferaseCompetitive1.9
GLP MethyltransferaseCompetitive0.7

These values indicate that the compound may selectively inhibit specific PMTs, which could have implications for cancer treatment and other diseases where methylation is a factor .

Anticancer Activity

Research indicates that thiourea derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate growth and survival.

Case Study: Apoptosis Induction
In a study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis, as measured by annexin V staining and caspase activation assays. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

Research Findings

Recent studies have utilized computational methods to predict the binding affinity and interaction profiles of this compound with various biological targets. Molecular docking studies suggest that it binds effectively within the active sites of PMTs, supporting experimental findings regarding its inhibitory effects .

Q & A

Basic: What are the standard synthetic protocols and characterization methods for 1-benzyl-3-(2-methylprop-2-en-1-yl)thiourea?

Methodological Answer:
The synthesis typically involves the reaction of benzyl isothiocyanate with 2-methylprop-2-en-1-amine under anhydrous conditions. Key characterization steps include:

  • IR spectroscopy to confirm the presence of thiourea C=S stretching (~1660 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • ¹H NMR for structural elucidation: signals at δ 11.96 (s, -NH) and δ 4.72 (t, -CH₂-) confirm substituent integration .
  • ESI-MS for molecular weight validation (calculated m/z 386.12; observed m/z 386.14) .

Basic: How can spectroscopic techniques resolve structural ambiguities in thiourea derivatives?

Methodological Answer:

  • IR and NMR complementarity : IR identifies functional groups (e.g., C=S, N-H), while NMR assigns proton environments (e.g., aromatic vs. aliphatic protons). Discrepancies between predicted and observed peaks may indicate tautomerism or impurities .
  • High-resolution mass spectrometry (HRMS) resolves molecular formula ambiguities, distinguishing isomers via exact mass .

Advanced: What crystallographic refinement strategies are optimal for thiourea derivatives using tools like SHELX?

Methodological Answer:

  • SHELXL is preferred for small-molecule refinement due to robust handling of disorder and anisotropic displacement parameters. For example, thiourea derivatives often exhibit rotational flexibility in substituents, requiring TWIN/BASF commands for twinned crystals .
  • ORTEP-3 visualizes thermal ellipsoids to validate refinement quality; large ellipsoids may indicate unresolved disorder or dynamic motion .

Advanced: How do quantum chemical studies (e.g., HOMO-LUMO analysis) inform the reactivity of this compound?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) determine frontier orbitals: A narrow HOMO-LUMO gap (<4 eV) suggests high electrophilicity, correlating with thiourea’s nucleophilic sulfur reactivity .
  • NBO analysis quantifies hyperconjugative interactions (e.g., n→σ* between N-H and C=S), stabilizing the thiourea core .

Advanced: How should researchers address contradictions between experimental and computational data (e.g., bond lengths vs. DFT predictions)?

Methodological Answer:

  • Triangulate data sources : Compare X-ray crystallography (experimental bond lengths) with DFT-optimized geometries. Deviations >0.05 Å may indicate crystal packing effects or basis set limitations .
  • Error analysis : Use SHELXL’s R-factor and GooF metrics to assess refinement reliability. High R-values (>0.05) necessitate re-examination of disorder models .

Advanced: What mechanistic hypotheses explain the biological activity of structurally related thiourea derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : For analogs like 1-butyl-3-(3-ethoxyphenyl)thiourea, antibacterial activity correlates with electron-withdrawing substituents enhancing C=S electrophilicity .
  • Docking simulations : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities .

Advanced: How can mixed-methods research design enhance mechanistic studies of thiourea derivatives?

Methodological Answer:

  • Quantitative-qualitative integration : Pair spectroscopic data (quantitative) with crystallographer annotations (qualitative) to contextualize anomalies (e.g., unexpected tautomer ratios) .
  • Triangulation : Validate computational results (e.g., HOMO-LUMO gaps) against multiple experimental techniques (UV-Vis, cyclic voltammetry) .

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